Bienvenue dans la boutique en ligne BenchChem!

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride

Physicochemical profiling Drug-likeness Permeability prediction

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is a synthetic small molecule (C₁₀H₁₈ClN₃O₂, MW 247.72) comprising a chiral azepane ring linked at the 3‑position of a 1,2,4‑oxadiazole core bearing a methoxymethyl substituent at C5, supplied as the hydrochloride salt. This compound belongs to the oxadiazole‑azepane hybrid class, a scaffold increasingly explored in medicinal chemistry for kinase inhibition, antimicrobial, and CNS‑targeted applications.

Molecular Formula C10H18ClN3O2
Molecular Weight 247.72 g/mol
CAS No. 1461714-04-4
Cat. No. B1430705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride
CAS1461714-04-4
Molecular FormulaC10H18ClN3O2
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCOCC1=NC(=NO1)C2CCCCCN2.Cl
InChIInChI=1S/C10H17N3O2.ClH/c1-14-7-9-12-10(13-15-9)8-5-3-2-4-6-11-8;/h8,11H,2-7H2,1H3;1H
InChIKeyICBLZCNZVYSCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane Hydrochloride (CAS 1461714-04-4): Core Physicochemical & Structural Profile for Research Procurement


2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is a synthetic small molecule (C₁₀H₁₈ClN₃O₂, MW 247.72) comprising a chiral azepane ring linked at the 3‑position of a 1,2,4‑oxadiazole core bearing a methoxymethyl substituent at C5, supplied as the hydrochloride salt [1]. This compound belongs to the oxadiazole‑azepane hybrid class, a scaffold increasingly explored in medicinal chemistry for kinase inhibition, antimicrobial, and CNS‑targeted applications [2]. Unlike its unsubstituted, methyl‑, or phenyl‑substituted analogs, the methoxymethyl group introduces a distinctive combination of hydrogen‑bond acceptor capacity, rotatable bond count, and topological polar surface area (TPSA) that directly influences molecular recognition, pharmacokinetic behavior, and synthetic tractability [1][3].

Why In‑Class 1,2,4‑Oxadiazole‑Azepane Analogs Cannot Be Interchanged: The 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane HCl Differentiation Imperative


Within the oxadiazole‑azepane chemotype, seemingly conservative C5 substituent changes (‑H, ‑CH₃, ‑CH(CH₃)₂, ‑Ph) produce substantial shifts in topological polar surface area (TPSA: 51–60.2 Ų), hydrogen‑bond acceptor count (4–5), and rotatable bond number (1–3) that govern target engagement, passive permeability, and solubility [1][2]. The methoxymethyl group uniquely balances enhanced H‑bond acceptor capacity (5 acceptors) with intermediate lipophilicity, a property that cannot be approximated by simple alkyl or aryl substitution. Consequently, generic substitution in biochemical assays, cellular models, or SAR campaigns yields non‑reproducible results and confounds structure–activity interpretation, necessitating precise compound‑level specification in procurement and experimental reporting [1].

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane HCl: Quantitative Comparator Evidence for Differentiated Selection


Elevated Topological Polar Surface Area (TPSA) vs. Unsubstituted and Phenyl Analogs

The methoxymethyl‑substituted compound exhibits a computed TPSA of 60.2 Ų, compared to 51 Ų for both 2‑(1,2,4‑oxadiazol‑3‑yl)azepane hydrochloride (unsubstituted, CID 75453941) and 2‑(5‑phenyl‑1,2,4‑oxadiazol‑3‑yl)azepane hydrochloride (CID 75451131) [1]. This 9.2 Ų increase (18% relative) arises from the additional ether oxygen and places the compound in a distinct permeability and solubility class, as TPSA values above 60 Ų generally correlate with reduced passive transcellular permeability but enhanced aqueous solubility [2]. For researchers optimizing CNS penetration (desired TPSA < 60–70 Ų) or oral bioavailability, this TPSA boundary crossing is a critical selection determinant not achievable with the comparator analogs [2].

Physicochemical profiling Drug-likeness Permeability prediction

Increased Hydrogen‑Bond Acceptor (HBA) Count vs. Unsubstituted and Methyl Analogs

The target compound possesses 5 hydrogen‑bond acceptors (2 oxadiazole N, 2 oxadiazole O, 1 methoxymethyl ether O), versus 4 acceptors for both the unsubstituted analog (CID 75453941) and the 5‑methyl analog (CID 162422438) [1][2]. This additional HBA increases the compound's capacity for specific polar interactions with protein targets, as demonstrated by systematic oxadiazole SAR studies showing that HBA count correlates with kinase ATP‑site occupancy and residence time [3]. The methoxymethyl ether oxygen is geometrically positioned to engage the catalytic lysine or hinge region in kinases, an interaction geometrically inaccessible to the methyl or unsubstituted analogs [3].

Molecular recognition Structure-based drug design Pharmacophore modeling

Higher Conformational Flexibility (Rotatable Bond Count) Relative to Unsubstituted Analog

With 3 rotatable bonds (the azepane‑oxadiazole linkage plus the two bonds in the ‑CH₂‑O‑CH₃ chain), the target compound exhibits greater conformational degrees of freedom than the unsubstituted analog (1 rotatable bond, CID 75453941) and the 5‑phenyl analog (2 rotatable bonds, CID 75451131) [1]. While increased flexibility can impose an entropic penalty upon binding, the methoxymethyl group's ether oxygen can form intramolecular hydrogen bonds that pre‑organize the bioactive conformation, a phenomenon demonstrated for methoxyalkyl‑substituted heterocycles in fragment‑based drug design [2]. This conformational profile offers a distinct binding mode landscape for targets with flexible or induced‑fit binding sites [2].

Conformational analysis Entropic binding penalty Scaffold optimization

Enhanced Aqueous Solubility Through Hydrochloride Salt Form vs. Free Base Analogs

The compound is supplied as the hydrochloride salt, which, combined with the polar methoxymethyl group, confers superior aqueous solubility compared to free‑base azepane‑oxadiazole analogs lacking salt formation [1]. The hydrochloride salt form is explicitly noted in vendor specifications (Biosynth, CymitQuimica, American Elements) as critical for dissolution in aqueous assay buffers at physiologically relevant pH [1]. For in‑class azepane‑oxadiazole compounds not formulated as salts, solubility limitations can lead to false negatives in biochemical screens and inconsistent cellular potency readouts [2]. The combination of methoxymethyl polarity enhancement and salt formation provides a solubility profile that distinguishes this compound from its nearest structural neighbors [1].

Aqueous solubility Formulation science Bioavailability enhancement

Higher Molecular Complexity vs. Unsubstituted Analog as a Selectivity Determinant

The compound's computed molecular complexity score is 192, compared to 142 for the unsubstituted analog (CID 75453941) [1]. Molecular complexity, as defined by the Cactvs complexity index, encodes the combination of ring count, stereochemistry, heteroatom content, and branching—factors empirically correlated with increased target selectivity and reduced off‑target promiscuity in drug discovery programs [2]. The +50 unit complexity difference (+35%) arises from the methoxymethyl substituent and the chiral azepane center, providing a quantitative structural metric that supports the compound's use as a more selective starting point for hit‑to‑lead optimization [2].

Molecular complexity Selectivity optimization Lead generation

Differentiated GHS Hazard Profile vs. Unsubstituted Analog for Laboratory Handling

The target compound is classified under GHS as Acute Toxicity Category 4 (harmful if swallowed, H302), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335, respiratory irritation) [1]. In contrast, the unsubstituted analog (CID 75453941) lacks the Acute Tox. 4 classification, carrying only Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 warnings [2]. This additional acute toxicity flag (H302) introduces distinct personal protective equipment (PPE) requirements, waste disposal protocols, and shipping restrictions for the methoxymethyl compound, directly impacting procurement logistics, storage compliance, and experimental safety planning [1][2].

Laboratory safety Procurement compliance Risk assessment

Optimal Research and Industrial Application Scenarios for 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane Hydrochloride


Kinase Inhibitor Lead Optimization Requiring Enhanced ATP‑Site Hydrogen Bonding

When medicinal chemistry teams seek to optimize kinase inhibitor leads with additional hinge‑region or catalytic lysine hydrogen‑bond contacts, the 5 HBA capacity of this compound (vs. 4 HBA for unsubstituted or methyl analogs) provides a pre‑validated scaffold for introducing a strategically positioned ether oxygen. The methoxymethyl group can engage the conserved catalytic lysine or hinge backbone in kinases such as EGFR, VEGFR2, or CDK family members, as supported by oxadiazole‑kinase SAR literature [1]. This compound serves as a direct synthetic intermediate or fragment hit for structure‑based design efforts targeting the ATP binding pocket where incremental HBA capacity correlates with improved IC₅₀ values [1].

CNS Drug Discovery Programs Operating at the TPSA Permeability Threshold

For CNS‑targeted programs where the TPSA boundary (60–70 Ų) governs blood‑brain barrier penetration, the compound's 60.2 Ų TPSA places it at the critical decision boundary [1]. Researchers can use this compound as a reference standard to calibrate permeability‑TPSA relationships in their chemical series, or as a starting scaffold where minor structural modifications can tune TPSA above or below the CNS permeability threshold. The unsubstituted and phenyl analogs, with TPSA values fixed at 51 Ų, cannot provide this boundary‑probing capability [1][2].

Fragment‑Based Drug Discovery Leveraging Conformational Flexibility for Induced‑Fit Binding

In fragment‑based screening against targets with flexible or cryptic binding sites (e.g., allosteric kinase pockets, GPCR intracellular loops, or protein–protein interaction interfaces), the compound's 3 rotatable bonds—including the conformationally adaptable methoxymethyl chain—enable sampling of a broader conformational space than rigid analogs (1–2 rotatable bonds) [1]. This enhanced flexibility, combined with potential intramolecular hydrogen bonding that pre‑organizes the binding‑competent conformation, makes the compound suitable as a starting fragment for targets where induced‑fit binding is essential for potency [1][2].

Chemical Biology Probe Development Requiring Reproducible Aqueous Solubility and Defined Safety Handling

For chemical biology laboratories developing cellular probes or conducting target‑engagement studies in aqueous assay buffers, the hydrochloride salt form ensures consistent dissolution without exceeding DMSO tolerance limits—a key advantage over free‑base oxadiazole‑azepane analogs that may require solubilization aids or pre‑formulation steps [1]. Additionally, the well‑defined GHS hazard profile (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) enables laboratories to establish standardized safety protocols, PPE requirements, and waste disposal workflows, ensuring regulatory compliance and researcher safety during probe synthesis and handling [2].

Quote Request

Request a Quote for 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.